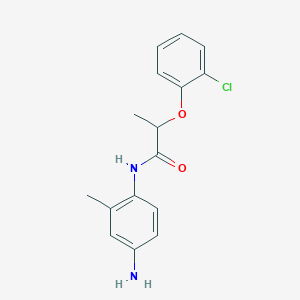

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

描述

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-9-12(18)7-8-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTLUPLVNFVSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amidation Step

- Reactants: o-Toluidine, 2-chloropropionyl chloride, potassium carbonate (as catalyst/base).

- Solvent: Acetone.

- Conditions:

- Dissolve o-toluidine and potassium carbonate in acetone under an ice-water bath.

- Add 2-chloropropionyl chloride dropwise while maintaining temperature between 20–30 °C.

- Stir the reaction mixture at room temperature for 2–3 hours until completion (monitored by TLC).

- Outcome: Formation of the amide intermediate with yields typically around 75–93%.

Amination Step

- Reactants: Amide intermediate, propylamine (Tri N-Propyl Amine).

- Solvent: Acetone or toluene.

- Conditions:

- Dissolve the intermediate in the chosen solvent.

- Add propylamine in a molar ratio of 1:2–4 (intermediate:amine).

- Reflux the mixture at 70–110 °C for 8–14 hours.

- Monitor reaction progress by TLC until no starting material remains.

- Outcome: Crude N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide with yields of 87–88%.

Salt Formation (Salification)

- Reactants: Crude product, concentrated hydrochloric acid (≥35%).

- Solvent: Ethyl acetate or acetone.

- Conditions:

- Dissolve the crude product in ethyl acetate or acetone.

- Adjust pH to 1–3 by adding concentrated hydrochloric acid slowly.

- A solid precipitates, which is mechanically stirred to ensure uniformity.

- Filter and wash the solid with ethyl acetate.

- Recrystallize the solid from acetone.

- Dry under vacuum at 70 °C.

- Outcome: Pure hydrochloride salt with melting points around 167–168 °C and purity >98.9%.

Representative Experimental Data

| Step | Reactants (kg) | Solvent & Volume (L) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidation (Embodiment 1) | 30 o-toluidine, 58 K2CO3, 53 2-chloropropionyl chloride | Acetone, 150 | 20–30 (dropwise), then RT | 2–3 | 93 | Ice-water bath during addition |

| Amination (Embodiment 1) | 51 intermediate, 45 propylamine | Acetone, 200 | Reflux 70 | 14 | 87 | Reflux under nitrogen |

| Salt formation (Embodiment 1) | Crude product, HCl (≥35%) | Ethyl acetate, 120 | RT | 1–2 | 85 | pH adjusted to 1–3, recrystallization |

| Amidation (Embodiment 2) | 30 o-toluidine, 39 K2CO3, 35 2-chloropropionyl chloride | Acetone, 150 | 20–30 (dropwise), then RT | 3 | 75 | Slightly lower yield |

| Amination (Embodiment 2) | 42 intermediate, 38 propylamine | Toluene, 100 | Reflux 110 | 8 | 88 | Higher temperature, shorter time |

| Salt formation (Embodiment 2) | Crude product, HCl (≥35%) | Ethyl acetate, 100 | RT | 1–2 | 78 | pH adjusted to 3 |

Key Advantages of the Method

- Mild Reaction Conditions: No high pressure or extremely high temperatures required.

- Readily Available Raw Materials: o-Toluidine and 2-chloropropionyl chloride are commercially accessible.

- High Yields: Overall yields for the multi-step process reach approximately 60–70% cumulatively.

- Industrial Suitability: Avoids toxic solvents like benzene and pyridine, using acetone or toluene instead.

- Simple Work-Up: Filtration, washing, and recrystallization steps are straightforward and scalable.

- Product Purity: Final hydrochloride salt exhibits high purity (>98.9%) and well-defined melting point.

Summary Table of Reaction Parameters

| Parameter | Amidation Step | Amination Step | Salt Formation Step |

|---|---|---|---|

| Raw Materials | o-Toluidine, 2-chloropropionyl chloride, K2CO3 | Intermediate, propylamine | Crude product, HCl (≥35%) |

| Solvent | Acetone | Acetone or Toluene | Ethyl acetate or Acetone |

| Temperature Range | 0–30 °C (addition), RT | 70–110 °C (reflux) | Room temperature |

| Reaction Time | 2–3 hours | 8–14 hours | 1–2 hours |

| Molar Ratios (Reactants) | 1:1–1.5:1–3 (toluidine:acid:K2CO3) | 1:2–4 (intermediate:amine) | pH 1–3 adjusted by HCl |

| Yield per Step | 75–93% | 87–88% | 78–85% |

| Product Purity | Intermediate purity not specified | Crude product | Final salt >98.9% purity |

Research Findings and Industrial Implications

- The described method replaces hazardous solvents and reagents from older protocols, improving safety and environmental impact.

- The use of potassium carbonate as a base catalyst enhances amidation efficiency without harsh conditions.

- The stepwise approach allows for good control over reaction progress, monitored by thin-layer chromatography (TLC).

- The final hydrochloride salt form improves solubility and stability, critical for pharmaceutical applications.

- The process is validated by reproducible yields and product characteristics, confirming its industrial scalability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).

Major Products Formed

Oxidation products: Nitroso or nitro derivatives.

Reduction products: Corresponding amines.

Substitution products: Various substituted phenoxy derivatives.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Key Observations :

Functional Group Modifications

A. Sulfonyl vs. Phenoxy Groups

- Compound 27 (): Features a trifluoromethylphenylsulfonyl group instead of phenoxy. Sulfonyl groups enhance hydrogen bonding and thermal stability but reduce flexibility .

- Target Compound: The phenoxy group provides a balance of rigidity and moderate polarity.

B. Hydroxyl vs. Chlorine Substitution

- N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (): A hydroxyl group increases solubility but may introduce susceptibility to oxidation .

生物活性

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 275.75 g/mol

- Structural Features : The compound features an amine group, a chlorophenoxy moiety, and a propanamide backbone, contributing to its unique biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, including histone deacetylases (HDACs). Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .

- Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A2780 (ovarian cancer), with IC values indicating potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Inhibition Studies : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, although specific IC values are yet to be fully established .

- Mechanism : The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological effects of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.

- Signal Transduction Modulation : It could alter signaling pathways related to cell proliferation and apoptosis.

- Receptor Interaction : Potential interactions with specific receptors may also contribute to its therapeutic effects .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC Value | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 1.73 μM | |

| Anticancer | A2780 | 2.66 μM | |

| Antimicrobial | Various Bacterial Strains | TBD |

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits HDACs leading to apoptosis |

| Signal Transduction | Alters pathways related to cell growth |

| Receptor Interaction | Potential modulation of receptor activity |

常见问题

Q. Basic

- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., 2-chlorophenoxy protons at δ 6.68–7.26 ppm; methyl groups at δ 1.65–1.70 ppm) .

- HRMS/ESIMS : Validate molecular weight (e.g., [M+H]+ = 334.3 for a related compound) .

- HPLC : Assess purity (>97% for research-grade material) using C18 columns and gradient elution .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

How do physicochemical properties like solubility and logP affect experimental design?

Q. Basic

- Solubility : Amides exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. Pre-dissolve in DMSO for biological assays .

- logP : Predicted logP ~3.68 (via computational tools) suggests moderate lipophilicity, influencing membrane permeability in cellular studies .

- Stability : Store under inert conditions (N2 atmosphere, –20°C) to prevent hydrolysis of the amide bond .

What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?

Q. Advanced

- Substituent effects : Replace the 2-chlorophenoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding. For example, trifluoromethyl analogs show enhanced antibacterial activity (MIC = 1.95 µg/ml against B. subtilis) .

- Stereochemistry : Use chiral chromatography or asymmetric synthesis to isolate enantiomers. The (2R)-configuration in analogs like linrodostat improves IDO1 inhibition potency .

- Methodology : Perform systematic SAR using:

How can contradictory bioactivity data be resolved in different assay systems?

Q. Advanced

- Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as activity may vary in non-standard buffers .

- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .

What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?

Q. Advanced

- QSAR modeling : Use descriptors like polar surface area (PSA ~52.8 Ų) and molecular weight (~290.75 g/mol) to predict absorption and bioavailability .

- ADMET prediction : Tools like SwissADME assess hepatotoxicity (e.g., cytochrome P450 inhibition risk) .

- Dynamic simulations : Molecular dynamics (MD) simulations evaluate target binding kinetics and residence time .

Can this compound be repurposed for antiviral or anticancer applications based on structural analogs?

Q. Advanced

- Antiviral potential : Analogous propanamides with bromo/cyano substitutions (e.g., elsulfavirine) inhibit viral polymerases. Test in pseudotyped virus assays .

- Anticancer activity : Derivatives like linrodostat (IDO1 inhibitor) show immune checkpoint modulation. Evaluate in tumor microenvironment models .

- Screening workflow :

- High-throughput screening (HTS) : Test against cancer cell lines (e.g., NCI-60 panel).

- Mechanistic studies : Measure downstream biomarkers (e.g., kynurenine levels for IDO1 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。